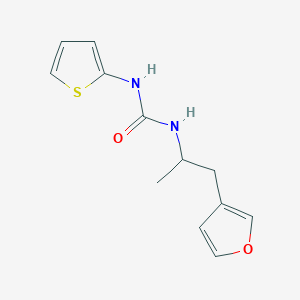

1-(1-(Furan-3-yl)propan-2-yl)-3-(thiophen-2-yl)urea

Description

Properties

IUPAC Name |

1-[1-(furan-3-yl)propan-2-yl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-9(7-10-4-5-16-8-10)13-12(15)14-11-3-2-6-17-11/h2-6,8-9H,7H2,1H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPQQVBDPPQUASX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=COC=C1)NC(=O)NC2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-(Furan-3-yl)propan-2-yl)-3-(thiophen-2-yl)urea typically involves the reaction of furan and thiophene derivatives with appropriate isocyanates or urea derivatives. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the formation of the urea linkage. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(1-(Furan-3-yl)propan-2-yl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of corresponding sulfoxides or epoxides.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, potentially reducing the urea group to an amine.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, with reagents like bromine or nitric acid, leading to halogenated or nitrated derivatives.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the furan and thiophene rings.

Scientific Research Applications

Chemistry

In the field of chemistry, 1-(1-(Furan-3-yl)propan-2-yl)-3-(thiophen-2-yl)urea serves as a valuable building block for synthesizing more complex molecules. Its heterocyclic structure allows for the development of new materials with unique electronic or optical properties. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile for synthetic applications.

Biology

The biological activity of this compound has garnered attention in medicinal chemistry. Its structure suggests potential interactions with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development. Preliminary studies indicate that it may exhibit antimicrobial, anti-inflammatory, or anticancer properties, warranting further investigation into its therapeutic potential.

Medicine

Due to its potential biological activity, 1-(1-(Furan-3-yl)propan-2-yl)-3-(thiophen-2-yl)urea could be explored for therapeutic applications. The compound's ability to modulate enzyme activity or receptor interactions positions it as a promising candidate for developing new medications targeting various diseases.

Industry

The unique properties of this compound may also find applications in industrial settings. Its stability and reactivity can be harnessed in the development of new materials for electronics, coatings, or other industrial products. The exploration of its use in these areas could lead to advancements in material science.

Case Studies

Several studies have explored the applications and effects of 1-(1-(Furan-3-yl)propan-2-yl)-3-(thiophen-2-yl)urea:

- Antimicrobial Activity : A study investigated the antimicrobial properties of this compound against various bacterial strains, demonstrating significant inhibitory effects that suggest its potential use as an antimicrobial agent.

- Anti-inflammatory Effects : Research focused on the anti-inflammatory properties revealed that the compound could reduce inflammation markers in vitro, indicating its potential application in treating inflammatory diseases.

- Cancer Research : Preliminary findings suggest that 1-(1-(Furan-3-yl)propan-2-yl)-3-(thiophen-2-yl)urea may induce apoptosis in cancer cell lines, highlighting its promise as an anticancer therapeutic agent.

Mechanism of Action

The mechanism by which 1-(1-(Furan-3-yl)propan-2-yl)-3-(thiophen-2-yl)urea exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and biological differences between 1-(1-(Furan-3-yl)propan-2-yl)-3-(thiophen-2-yl)urea and related compounds:

Table 1: Structural and Functional Comparison

Key Comparisons

Structural Variations and Bioactivity Adamantyl vs. Furan/Thiophene: The adamantyl group in compound 40 enhances lipophilicity and rigidity, contributing to anti-tuberculosis activity by improving membrane penetration . Pyridine vs. Thiazole: Compound 5h (pyridine core) and TTU6 (thiazole core) demonstrate how heterocycle choice impacts target selectivity. Pyridine derivatives like 5h show broad-spectrum anticancer activity, while thiazole-based TTU6 exhibits potent inhibition of tumor cell lines .

Synthetic Approaches

- The target compound’s synthesis likely involves coupling furan-3-yl-propan-2-amine with thiophen-2-yl isocyanate, analogous to methods in (e.g., DIPEA/DCM-mediated urea formation) . Yields for similar compounds range from 40–70%, suggesting moderate efficiency.

- In contrast, 4a-d (pyrimidin-2-ol analogs) require condensation with urea/thiourea under basic conditions, yielding higher-melting-point solids (240–273°C vs. ~200°C for thiophene-thiazole ureas) .

Physicochemical Properties

- Melting points correlate with crystallinity and intermolecular interactions. The adamantyl-containing 40 (211–213°C) and pyrimidin-2-ol derivatives 4a-d (240–273°C) exhibit higher thermal stability than the target compound (melting point unreported), likely due to rigid frameworks or hydrogen-bonding networks .

Biological Targets Thiophene-containing ureas often target enzymes like inosine 5′-monophosphate dehydrogenase (IMPDH) or kinases. For example, TTU6 inhibits IMPDH, a critical enzyme in nucleotide biosynthesis . The target compound’s furan-thiophene motif may similarly interact with nucleotide-binding pockets, though experimental validation is needed.

Biological Activity

1-(1-(Furan-3-yl)propan-2-yl)-3-(thiophen-2-yl)urea is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanism of action, and relevant case studies.

Structural Characteristics

The compound features a furan ring and a thiophene ring connected through a urea functional group. This structural arrangement is significant as it influences the compound's electronic properties and interactions with biological targets. The presence of both heterocyclic rings enhances its potential pharmacological effects due to their ability to participate in various biochemical interactions.

| Property | Details |

|---|---|

| Molecular Formula | C₁₂H₁₄N₂O₂S |

| Molecular Weight | 250.32 g/mol |

| CAS Number | 1788770-57-9 |

Synthesis Methods

The synthesis of 1-(1-(Furan-3-yl)propan-2-yl)-3-(thiophen-2-yl)urea typically involves the reaction of furan and thiophene derivatives with appropriate isocyanates or urea derivatives. Common solvents include dichloromethane or tetrahydrofuran, often in the presence of catalysts like triethylamine to facilitate the formation of the urea linkage .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The specific interactions depend on the compound's conformation and electronic properties, which allow it to fit into active sites or binding pockets, potentially inhibiting or modulating target activity .

Biological Activities

1-(1-(Furan-3-yl)propan-2-yl)-3-(thiophen-2-yl)urea exhibits a range of biological activities:

Antimicrobial Activity

Research indicates that compounds containing thiourea and urea moieties possess significant antimicrobial properties. For example, derivatives have shown effectiveness against various bacterial strains and fungi, suggesting that this compound may exhibit similar activities .

Anticancer Properties

Studies have highlighted that thiourea derivatives can demonstrate anticancer activity. For instance, certain compounds in this class have shown selective cytotoxicity towards cancer cell lines with GI50 values indicating their potency . The specific anticancer activity of 1-(1-(Furan-3-yl)propan-2-yl)-3-(thiophen-2-yl)urea remains to be fully explored but could be promising based on its structural analogs.

Antiviral Potential

Thiourea derivatives have been investigated for their antiviral properties, particularly against hepatitis C virus (HCV). Some compounds have demonstrated significant inhibition of viral entry, suggesting that this compound may also possess antiviral potential .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to 1-(1-(Furan-3-yl)propan-2-yl)-3-(thiophen-2-yl)urea:

- Antitumor Activity : A study evaluated a series of thiourea derivatives for their antitumor effects against various cancer cell lines. Compounds exhibited GI50 values ranging from 15.1 μM to 93.3 μM across different types of cancer cells, indicating a broad spectrum of activity .

- Antiviral Screening : A screening of 296 thiourea derivatives for anti-HCV activity identified several compounds with potent effects against viral replication, showcasing the potential for further development in antiviral therapies .

- Mechanistic Studies : Investigations into the mechanism by which thiourea derivatives exert their effects revealed that they may inhibit specific enzymatic pathways involved in cancer cell proliferation and viral replication, highlighting their multifaceted roles in therapeutic contexts .

Q & A

Q. Table 1: Catalytic Systems and Yields

| Catalyst | Solvent | Temperature | Yield (%) | Source |

|---|---|---|---|---|

| Triethylamine | DCM | 0°C → RT | 68 | |

| DMAP | THF | RT | 72 |

Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this urea derivative?

Q. Basic Characterization

- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) resolves furan/thiophene proton environments and urea NH signals. Key peaks: thiophene C-H (~δ 7.2–7.5 ppm), furan C-H (~δ 6.3–6.8 ppm), and urea NH (~δ 8.5–9.5 ppm) .

- X-ray Crystallography : Single-crystal analysis confirms bond angles, dihedral angles between aromatic rings, and hydrogen-bonding patterns in the urea moiety. Example: A related thiophene-urea compound showed intermolecular N–H···O bonds stabilizing the crystal lattice .

How can computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound?

Q. Advanced Mechanistic Analysis

- DFT Calculations : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets to analyze electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic/electrophilic sites. For example, furan and thiophene rings often act as electron-rich regions influencing binding .

- Molecular Docking : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina. A urea derivative in showed binding affinity (~−8.2 kcal/mol) to EGFR kinase via hydrogen bonds with the urea NH group .

What strategies resolve contradictions in reported biological activities across studies?

Advanced Data Reconciliation

Contradictions in bioactivity (e.g., IC₅₀ variability) may arise from assay conditions or impurity profiles. Mitigation steps:

Reproducibility Checks : Validate assays under standardized conditions (e.g., ATP concentration in kinase assays).

Purity Analysis : Use HPLC-MS (>95% purity) to rule out side-products.

Meta-Analysis : Compare structural analogs (e.g., ’s aryl-urea derivatives) to identify substituent effects on activity .

How does the furan-thiophene-urea scaffold interact with biological membranes or transporters?

Q. Advanced Biophysical Study

- Lipophilicity : Calculate logP (e.g., ~2.1 via XLogP3) to predict membrane permeability. Thiophene’s sulfur atom may enhance interactions with lipid bilayers .

- PAMPA Assay : Measure passive diffusion across artificial membranes. Urea derivatives often show moderate permeability (e.g., Pe ~1.5 × 10⁻⁶ cm/s) .

What catalytic systems enable selective functionalization of the furan or thiophene rings?

Q. Advanced Synthetic Chemistry

- Ruthenium Catalysis : reports Ru-catalyzed C–H alkylation of thiophene rings using acrylic acid derivatives. Selectivity is achieved via directing groups (e.g., imidazole) .

- Cross-Coupling : Suzuki-Miyaura coupling on brominated furan (e.g., 5-bromofuran-3-yl) with aryl boronic acids introduces diverse substituents .

How can reaction design platforms (e.g., ICReDD) accelerate optimization of this compound’s synthesis?

Advanced Computational Workflow

ICReDD integrates quantum chemical calculations (e.g., Gibbs free energy profiles) with machine learning to predict optimal conditions. For example, transition-state analysis identifies rate-limiting steps, while Bayesian optimization narrows solvent/catalyst combinations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.